

An In-depth Technical Guide to the Physical Properties of m-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m*-Phenylenediacetic acid

Cat. No.: B1677531

[Get Quote](#)

Introduction

m-Phenylenediacetic acid (m-PDA), systematically known as 2,2'-(1,3-phenylene)diacetic acid, is an organic compound with the chemical formula $C_{10}H_{10}O_4$.^{[1][2]} As a dicarboxylic acid, its structure features two acetic acid groups attached to a benzene ring at the meta positions. This unique arrangement imparts specific physical and chemical properties that make it a valuable building block in various fields of chemical synthesis, including the development of novel polymers and pharmaceutical intermediates. This guide provides a comprehensive overview of the key physical properties of m-PDA, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. For **m-Phenylenediacetic acid**, the presence of two carboxylic acid groups and a central aromatic ring are the primary determinants of its physical behavior.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{10}O_4$	[1] [2]
Molecular Weight	194.18 g/mol	[1] [2]
CAS Number	19806-17-8	[1]
Appearance	White to light yellow fine crystalline powder	[3]

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and application in various processes.

Melting Point

The melting point is a crucial indicator of a compound's purity. For **m-Phenylenediacetic acid**, the literature value for its melting point is in the range of 175-177 °C.[\[4\]](#) A sharp melting point within this range is indicative of a high-purity sample. Impurities will typically lead to a depression and broadening of the melting point range.

Boiling Point

Experimentally determined boiling point data for **m-Phenylenediacetic acid** is not readily available in the literature. One source provides a rough estimated boiling point of 290.62 °C.[\[3\]](#) It is important to note that dicarboxylic acids often decompose at or near their boiling points under atmospheric pressure. Therefore, distillation, if required, should be performed under reduced pressure.

Solubility Profile

The solubility of **m-Phenylenediacetic acid** is a key consideration for its use in reactions and formulations.

Solvent	Solubility	Source(s)
Water	Slightly soluble	[3][5][6][7]
Methanol	Soluble (almost transparent solution)	[3][5][6]
Dimethyl Sulfoxide (DMSO)	Soluble	

The presence of two polar carboxylic acid groups allows for hydrogen bonding with protic solvents like water and methanol, contributing to its solubility. However, the nonpolar benzene ring limits its solubility in water. The high solubility in DMSO, a polar aprotic solvent, is also expected.

Physicochemical Properties

Density

Similar to the boiling point, an experimentally determined density for **m-Phenylenediacetic acid** is not widely reported. A rough estimated value for its density is 1.2534 g/cm³.[3]

Acidity (pKa)

As a dicarboxylic acid, **m-Phenylenediacetic acid** has two dissociation constants, pKa₁ and pKa₂. A predicted pKa value of 3.93 ± 0.10 is available.[3] This value likely represents the first dissociation (pKa₁), which is expected to be lower (more acidic) than the second due to the electrostatic repulsion of deprotonating a dianion. The acidity is a critical parameter in understanding its reactivity and its behavior in different pH environments.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of **m-Phenylenediacetic acid**.

Infrared (IR) Spectroscopy

The IR spectrum of **m-Phenylenediacetic acid** is characterized by the following key absorption bands:

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm^{-1}
- C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm^{-1}
- C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm^{-1}
- C-H stretch (aromatic): Peaks typically above 3000 cm^{-1}
- C=C stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region

An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For **m-Phenylenediacetic acid**, one would expect to see:

- A singlet for the methylene protons (-CH₂-) of the acetic acid groups.
- A complex multiplet pattern for the aromatic protons on the benzene ring.
- A broad singlet for the acidic protons of the carboxylic acid groups, which may be exchangeable with D₂O.

^{13}C NMR: The carbon NMR spectrum gives insight into the different carbon environments. Key signals would include:

- A peak for the carbonyl carbon of the carboxylic acid groups.
- A peak for the methylene carbons.
- Multiple peaks for the aromatic carbons.

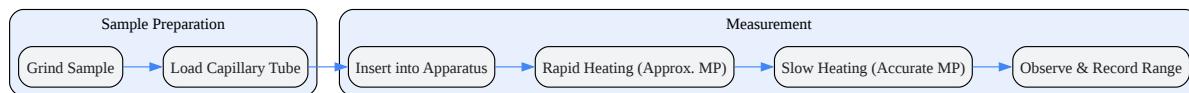
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for **m-Phenylenediacetic acid** would be observed at m/z 194. Key fragmentation patterns would likely involve the loss of COOH and CH₂COOH groups.[\[1\]](#)

Experimental Protocols

Determination of Melting Point using a Capillary Tube Method

This protocol describes a standard laboratory procedure for determining the melting point of a solid organic compound like **m-Phenylenediacetic acid**.


Materials:

- **m-Phenylenediacetic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Sample Preparation: Ensure the **m-Phenylenediacetic acid** sample is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
- Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
- Heating:
 - For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.

- For an accurate determination, allow the apparatus to cool. Then, heat rapidly to about 20 °C below the approximate melting point.
- Reduce the heating rate to 1-2 °C per minute.
- Observation:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last crystal melts (the end of the melting range).
- Reporting: Report the melting point as a range of these two temperatures. For a pure sample, this range should be narrow (0.5-2 °C).

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of **m-Phenylenediacetic acid**. A thorough understanding of these properties is fundamental for its effective application in research and development. While some experimental data, such as boiling point and density, are not readily available, the provided information on its melting point, solubility, and spectroscopic characteristics offers a solid foundation for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Phenylenediacetic acid | C10H10O4 | CID 29788 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1,2-Phenylenediacetic Acid | CAS#:19806-17-8 | Chemsric [chemsrc.com]
- 5. 19806-17-8 | CAS DataBase [chemicalbook.com]
- 6. 1,3-PHENYLENEDIACETIC ACID | 19806-17-8 [chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of m-Phenylenediacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677531#what-are-the-physical-properties-of-m-phenylenediacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com